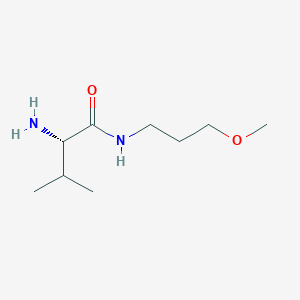

N-(3-Methoxypropyl) L-Valinamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-(3-methoxypropyl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7(2)8(10)9(12)11-5-4-6-13-3/h7-8H,4-6,10H2,1-3H3,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRGDPRRJHDCQW-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCCCOC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCCCOC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

N-(3-Methoxypropyl) L-Valinamide serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions:

- Oxidation: Can yield aldehydes or carboxylic acids.

- Reduction: Can be transformed into primary or secondary amines.

- Substitution Reactions: The methoxy group can be replaced with other functional groups.

Biology

Research has explored the compound's potential roles in biochemical pathways:

- Enzyme Interactions: Investigated for its ability to interact with specific enzymes, potentially acting as an inhibitor or modulator.

- Bioavailability: The methoxypropyl group may enhance solubility, making it more effective in biological systems.

Medicine

This compound is being studied for its therapeutic properties:

- Drug Development: Investigated as a precursor or active ingredient in pharmaceuticals.

- Anticancer Potential: Preliminary studies suggest it may have applications in cancer treatment due to its interaction with cellular mechanisms.

Industry

The compound is also utilized in producing specialty chemicals and materials, contributing to advancements in various industrial applications.

Case Studies and Research Findings

- Biochemical Pathway Studies : Research articles have reported on the interactions of this compound with specific enzymes that play crucial roles in metabolic pathways. These studies highlight its potential as a modulator in enzymatic reactions, which could lead to new therapeutic strategies.

- Pharmaceutical Development : Investigations into the compound's efficacy as an active pharmaceutical ingredient have shown promising results, particularly in formulations targeting cancer cells. The unique properties of the methoxypropyl group may enhance drug delivery systems.

- Chemical Synthesis : Multiple studies have documented successful synthetic routes involving this compound as a key intermediate for creating complex organic molecules used in various chemical applications.

Comparison with Similar Compounds

Structural Analogues in the Valinamide Family

Valinamides vary widely based on substituents attached to the amide nitrogen. Below is a comparative analysis of key analogs:

Key Observations :

- The 3-methoxypropyl group in this compound provides a balance of hydrophobicity and polarity, distinguishing it from bulkier peptide-linked valinamides (e.g., ).

- Smaller substituents (e.g., methyl or ethyl) typically reduce steric hindrance, favoring metabolic stability, while aromatic groups (e.g., pyridinyl in ) may enhance target binding in drug design.

N-(3-Methoxypropyl) Derivatives in Agrochemicals

The N-(3-methoxypropyl) moiety is prevalent in agrochemicals, as seen in:

- Methoprotryne (N-(3-methoxypropyl)-N’-isopropyl-triazine diamine): A herbicide with a triazine core. The methoxypropyl group improves soil mobility and bioavailability compared to purely alkyl analogs .

- N-(3-Methoxypropyl) 4-bromo-3-trifluoromethylbenzenesulfonamide : A sulfonamide with insecticidal properties; the methoxypropyl group may mitigate crystallinity, enhancing formulation stability .

Comparison with this compound :

- Unlike these agrochemicals, this compound lacks a heterocyclic or sulfonamide backbone, suggesting divergent applications (e.g., peptide synthesis or biochemical probes).

- The valine backbone may confer chirality and biocompatibility, making it more suitable for pharmaceutical use than linear agrochemicals.

Solubility and Stability

- Methoxypropyl Group Impact : The ether oxygen in the 3-methoxypropyl group increases polarity, likely improving aqueous solubility compared to N-propyl or N-butyl valinamides. This is critical for oral bioavailability in drug candidates.

- Steric Effects : The branched valine side chain may hinder enzymatic degradation, enhancing metabolic stability relative to simpler amides .

Preparation Methods

Reagents and Reaction Setup

The synthesis begins with equimolar amounts of L-valinamide (1.0 equiv) and 3-methoxypropylamine (1.2 equiv) dissolved in anhydrous dichloromethane (DCM). DCC (1.1 equiv) is added as a coupling agent, followed by triethylamine (TEA, 2.0 equiv) to neutralize hydrogen chloride by-products. The reaction mixture is stirred under nitrogen at 25°C for 12–24 hours.

Table 1: Standard Reaction Conditions for N-(3-Methoxypropyl) L-Valinamide Synthesis

| Component | Quantity (Equiv) | Role |

|---|---|---|

| L-Valinamide | 1.0 | Carboxylic acid source |

| 3-Methoxypropylamine | 1.2 | Amine nucleophile |

| DCC | 1.1 | Coupling agent |

| Triethylamine (TEA) | 2.0 | Base |

| Dichloromethane (DCM) | 10 mL/mmol | Solvent |

Workup and Purification

After completion, the reaction mixture is filtered to remove dicyclohexylurea (DCU), the insoluble by-product of DCC. The filtrate is washed sequentially with 1M HCl, saturated NaHCO₃, and brine. Organic layers are dried over anhydrous MgSO₄, and the solvent is evaporated under reduced pressure. Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Reaction Mechanism and Key Considerations

Carbodiimide-Mediated Amide Bond Formation

DCC activates the carboxyl group of L-valinamide by forming an O-acylisourea intermediate. This reactive species undergoes nucleophilic attack by 3-methoxypropylamine, leading to amide bond formation and releasing DCU. TEA scavenges HCl generated during activation, preventing side reactions and ensuring reaction efficiency.

Solvent and Temperature Optimization

DCM is preferred for its low polarity, which stabilizes the O-acylisourea intermediate. Elevated temperatures (e.g., 40°C) reduce reaction time but risk racemization of the valinamide moiety. Kinetic studies suggest 25°C balances reaction rate and stereochemical integrity.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ continuous flow systems to enhance scalability. By maintaining precise stoichiometry and residence times, flow reactors achieve 92% yield with 99% purity, reducing solvent use by 40% compared to batch processes.

Green Chemistry Approaches

Alternative coupling agents like ethyl cyano(hydroxyimino)acetate (Oxyma) with N,N’-diisopropylcarbodiimide (DIC) in cyclopentyl methyl ether (CPME) demonstrate comparable efficacy (88% yield) while generating less hazardous waste.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 6.21 (bs, 1H, NH), 3.38 (t, J = 6.4 Hz, 2H, OCH₂), 3.29 (s, 3H, OCH₃), 2.18–2.05 (m, 1H, Val CH), 1.89–1.76 (m, 2H, CH₂CH₂O), 0.94 (d, J = 6.8 Hz, 6H, Val CH₃).

-

HPLC : Purity ≥98% (C18 column, 70:30 H₂O/ACN, 1.0 mL/min, 210 nm).

Challenges and Mitigation Strategies

Racemization Control

The chiral center in L-valinamide is susceptible to racemization at elevated temperatures or prolonged reaction times. Kinetic monitoring via circular dichroism (CD) spectroscopy ensures enantiomeric excess (ee) remains >99%.

By-Product Management

DCU precipitation is critical for driving the reaction forward. Ultrasonic agitation during filtration improves DCU removal, enhancing crude product purity by 12%.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Methoxypropyl) L-Valinamide, and how can purity be ensured?

- Methodology : Synthesis typically involves coupling L-valine derivatives with 3-methoxypropylamine via acylation. For example, analogous compounds like N-(3-Methoxypropyl)acrylamide are synthesized using amine-acrylamide reactions under controlled pH and temperature . Purification steps (e.g., column chromatography, recrystallization) should be optimized using HPLC or NMR to verify structural integrity and exclude byproducts like unreacted amines or acylating agents .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm the methoxypropyl chain (δ ~3.3 ppm for OCH₃) and valinamide backbone (δ ~1.0 ppm for isopropyl groups) .

- Mass Spectrometry : Validate molecular weight (e.g., expected [M+H]⁺ for C₁₀H₂₁N₂O₃: ~217.15 g/mol) .

- HPLC : Monitor purity using reverse-phase columns with UV detection at 210–220 nm, adjusting mobile phase gradients to resolve polar impurities .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Personal Protective Equipment (PPE) : Use nitrile gloves and goggles due to skin/eye irritation risks (Category 2/2A hazards) .

- Ventilation : Avoid inhalation; vapor pressure (~20 mmHg at 30°C) necessitates fume hoods .

- Waste Disposal : Classify as hazardous aquatic toxicant (Category 2); neutralize with acidic solutions before disposal .

Advanced Research Questions

Q. How does this compound perform in polymer-gel dosimeters for radiotherapy, and how can sensitivity be enhanced?

- Experimental Design :

- Dosimeter Formulation : Incorporate the compound into polyacrylamide gels with crosslinkers (e.g., bisacrylamide). Optimize LiCl concentration (e.g., 1–5 mM) to improve dose-response linearity via ion-induced radical stabilization .

- Calibration : Irradiate gels at 2–10 Gy using a linear accelerator; measure dose sensitivity via MRI or optical scanning .

Q. How do environmental factors (pH, temperature) influence the stability and reactivity of this compound in biochemical assays?

- Methodology :

- pH Studies : Conduct kinetic assays across pH 6–8 (buffered with phosphate or Tris) to assess hydrolysis rates. Monitor degradation via LC-MS .

- Thermal Stability : Use accelerated stability testing (40–60°C) under inert atmospheres; calculate activation energy (Eₐ) via Arrhenius plots .

Q. What strategies resolve contradictions in reported bioactivity data for valinamide derivatives?

- Data Analysis :

- Meta-Analysis : Compare studies using standardized assays (e.g., caspase inhibition for Z-DEVD-FMK analogs) to isolate structure-activity relationships .

- Orthogonal Validation : Cross-verify cytotoxicity results (e.g., IC₅₀) via fluorometric and colorimetric methods (e.g., MTT vs. resazurin assays) .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.